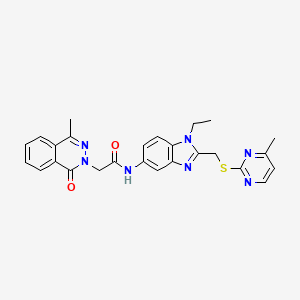
C26H25N7O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves multiple steps. One common method involves the reaction of 5-chloro-6-methoxycarbonyl uracil with various reagents to form intermediates, which are then further reacted to produce the final compound . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .
Mechanism of Action
The mechanism of action of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide include:
Quinine: An alkaloid with antimalarial properties.
Benzonatate: A non-narcotic oral antitussive drug.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other similar compounds. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C26H25N7O2S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C26H25N7O2S/c1-4-32-22-10-9-18(13-21(22)30-23(32)15-36-26-27-12-11-16(2)28-26)29-24(34)14-33-25(35)20-8-6-5-7-19(20)17(3)31-33/h5-13H,4,14-15H2,1-3H3,(H,29,34) |
InChI Key |
UWQDJHRLYARTST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C)N=C1CSC5=NC=CC(=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















